![molecular formula C14H20N2 B15223883 1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
1',7-Dimethylspiro[indoline-3,4'-piperidine]
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Overview
Description
1’,7-Dimethylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural novelty.
Preparation Methods
The synthesis of 1’,7-Dimethylspiro[indoline-3,4’-piperidine] typically involves the formation of the spirocyclic structure through cyclization reactions. One common synthetic route includes the reaction of an indoline derivative with a piperidine derivative under specific conditions that promote spirocyclization. For instance, the reaction may involve the use of a strong base to deprotonate the indoline, followed by nucleophilic attack on the piperidine ring to form the spirocyclic structure .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the development of continuous flow processes to enhance scalability .
Chemical Reactions Analysis
1’,7-Dimethylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indoline or piperidine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism by which 1’,7-Dimethylspiro[indoline-3,4’-piperidine] exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Molecular docking studies have shown that derivatives of this compound can interact with proteins such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), suggesting potential pathways for its biological activity .
Comparison with Similar Compounds
1’,7-Dimethylspiro[indoline-3,4’-piperidine] can be compared with other spirocyclic compounds, such as:
1’-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar core structure but differs in the substitution pattern, which can affect its chemical and biological properties.
Spiroindolines: These compounds feature a spirocyclic indoline structure and have been studied for their potential as insecticides and therapeutic agents.
The uniqueness of 1’,7-Dimethylspiro[indoline-3,4’-piperidine] lies in its specific substitution pattern and the resulting chemical and biological properties, which can differ significantly from those of other spirocyclic compounds.
Properties
Molecular Formula |
C14H20N2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1',7-dimethylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H20N2/c1-11-4-3-5-12-13(11)15-10-14(12)6-8-16(2)9-7-14/h3-5,15H,6-10H2,1-2H3 |
InChI Key |
KOBFSBHEZDQWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CCN(CC3)C)CN2 |
Origin of Product |
United States |
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